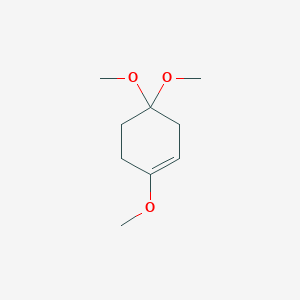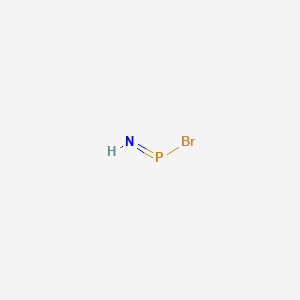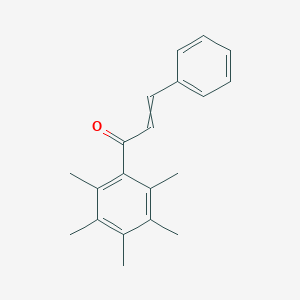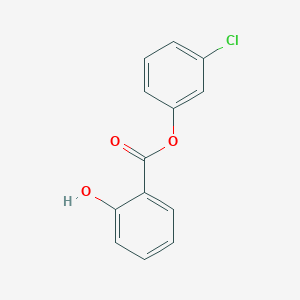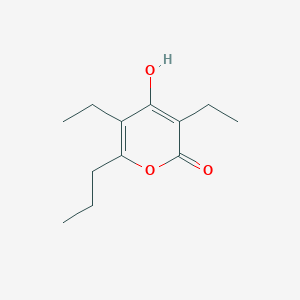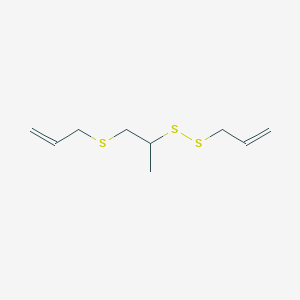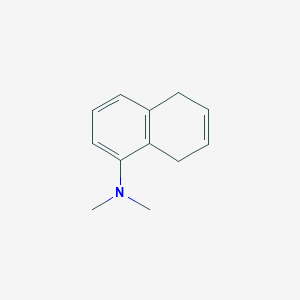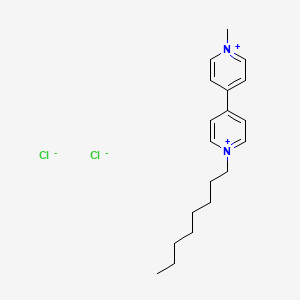
1-Methyl-1'-octyl-4,4'-bipyridin-1-ium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt, a class of compounds known for their redox properties and applications in various fields such as electrochemistry, molecular machines, and supramolecular chemistry . This compound is characterized by the presence of two pyridine rings connected through a nitrogen atom, with methyl and octyl groups attached to the nitrogen atoms, and chloride ions as counterions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride typically involves the N-alkylation of 4,4’-bipyridine. The process can be carried out using alkyl halides in the presence of a base. For instance, the reaction of 4,4’-bipyridine with methyl iodide and octyl bromide in an appropriate solvent such as acetonitrile can yield the desired product .
Industrial Production Methods
Industrial production methods for bipyridinium salts often involve large-scale N-alkylation reactions. The process is optimized for high yield and purity, using continuous flow reactors and automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by changes in its UV-vis absorption spectra.
Substitution Reactions: The bipyridinium core can participate in nucleophilic substitution reactions, especially at the positions ortho to the nitrogen atoms.
Common Reagents and Conditions
Redox Reactions: Common reagents include reducing agents such as sodium dithionite and oxidizing agents like potassium ferricyanide.
Substitution Reactions: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution at the bipyridinium core.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the bipyridinium salt can lead to the formation of radical cations and neutral bipyridine derivatives .
Applications De Recherche Scientifique
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible redox reactions, which allow it to act as an electron mediator in various chemical and biological processes. The molecular targets and pathways involved include electron transport chains and redox-active enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride:
1-Methyl-1’-octadecyl-4,4’-bipyridinium dichloride: Similar in structure but with a longer alkyl chain, this compound has different solubility and redox properties.
Uniqueness
1-Methyl-1’-octyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific alkyl chain length, which influences its solubility, redox potential, and interactions with other molecules. This makes it particularly useful in applications where these properties are critical .
Propriétés
Numéro CAS |
116911-80-9 |
|---|---|
Formule moléculaire |
C19H28Cl2N2 |
Poids moléculaire |
355.3 g/mol |
Nom IUPAC |
1-methyl-4-(1-octylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-3-4-5-6-7-8-13-21-16-11-19(12-17-21)18-9-14-20(2)15-10-18;;/h9-12,14-17H,3-8,13H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
FXICXFQMTMXALB-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


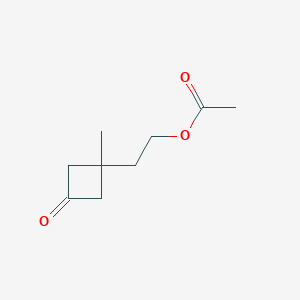
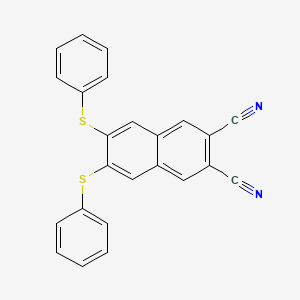

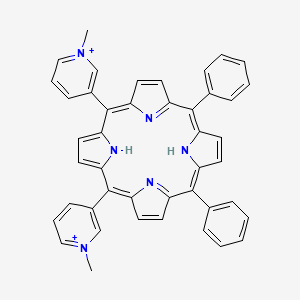
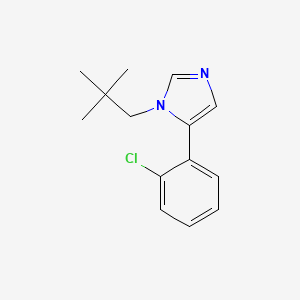
![Silane, [[(2,6-dimethylphenyl)imino]phenylmethyl]trimethyl-](/img/structure/B14294485.png)
